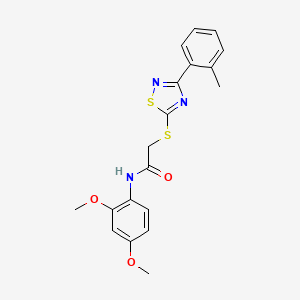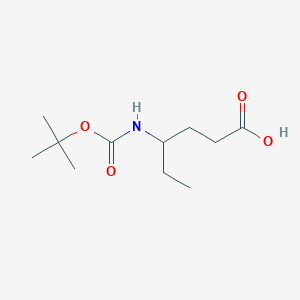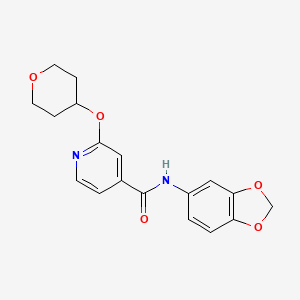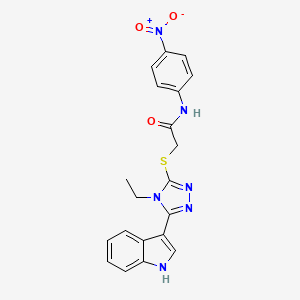![molecular formula C20H18N4O3 B2952055 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2191405-01-1](/img/structure/B2952055.png)
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole motif have been found to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole motif in the compound could potentially influence its pharmacokinetic properties .
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in the arsenal of drug discovery . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by various environmental factors.
Biochemical Analysis
Cellular Effects
Some oxadiazole derivatives have shown promising anticancer and antibacterial activities .
Molecular Mechanism
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond , which could potentially influence their interactions with biomolecules.
Properties
IUPAC Name |
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N4O3/c1-2-12-23-19(25)15-10-6-7-11-16(15)24(20(23)26)13-17-21-18(22-27-17)14-8-4-3-5-9-14/h3-11,15H,2,12-13H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJINKDLJYZCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N4O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2951974.png)





![8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2951987.png)

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B2951990.png)

![7-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B2951992.png)



